

The Anticancer Potential of Phaeantharine: A Technical Guide

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Compound of Interest

Compound Name: *Phaeantharine*

Cat. No.: *B1203911*

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Abstract

Phaeantharine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic activities against cancer cells. This technical guide provides a comprehensive overview of the current understanding of **Phaeantharine**'s biological activity as an anticancer agent. It consolidates available quantitative data on its efficacy, details the experimental protocols for key assays used in its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Natural products have historically been a rich source of novel chemotherapeutic agents.

Phaeantharine, isolated from plants of the *Cyclea* genus, is one such molecule that has demonstrated promising anticancer properties. Its complex chemical structure is characteristic of bisbenzylisoquinoline alkaloids, a class of compounds known for a wide range of biological activities. Recent studies have begun to elucidate the specific mechanisms by which **Phaeantharine** exerts its anticancer effects, pointing towards the induction of apoptosis through the modulation of key cellular signaling pathways. This guide will delve into the specifics of these findings, presenting the data in a clear and accessible format for the scientific community.

Quantitative Data on Anticancer Activity

The in vitro efficacy of **Phaeantharine** has been primarily evaluated through cytotoxicity assays, apoptosis induction, and cell cycle analysis. The following tables summarize the key quantitative findings from a pivotal study on its effects on human cervical cancer (HeLa) cells.

Table 1: Cytotoxicity of **Phaeantharine**

Cell Line	Cancer Type	Assay	IC50 (μM) at 24h	Citation
HeLa	Cervical Cancer	MTT	8.11 ± 0.04	[1]
MCF-10A	Non-tumorigenic Breast Epithelial	MTT	36.33 ± 0.14	[1]

Table 2: Induction of Apoptosis by **Phaeantharine** in HeLa Cells

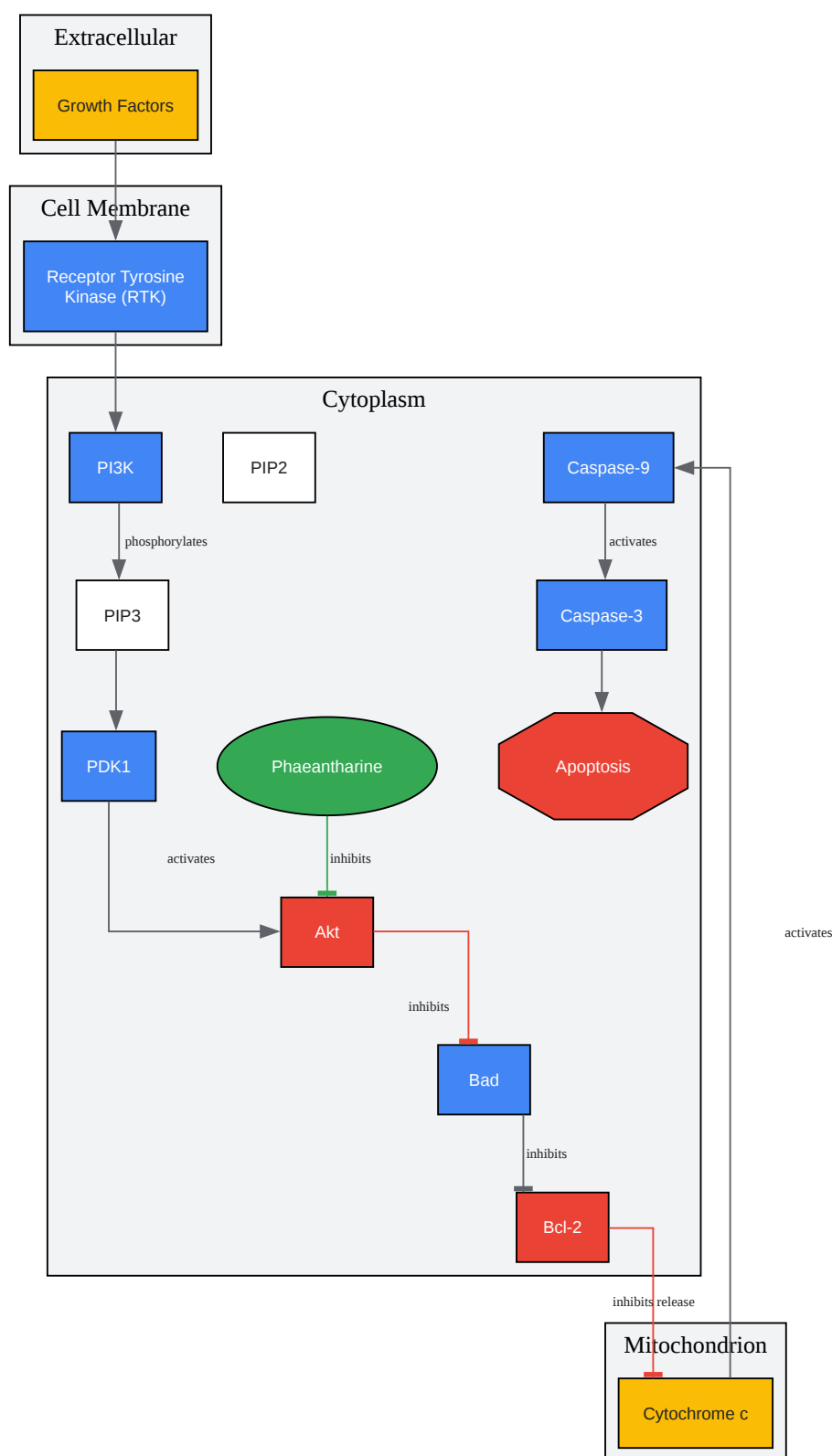
Treatment Concentration (μM)	Duration (h)	Assay	Percentage of Apoptotic Cells	Citation
0 (Control)	24	Annexin V-FITC	11.6%	[1]
6	24	Annexin V-FITC	65.5%	[1]
15	24	Annexin V-FITC	93.4%	[1]

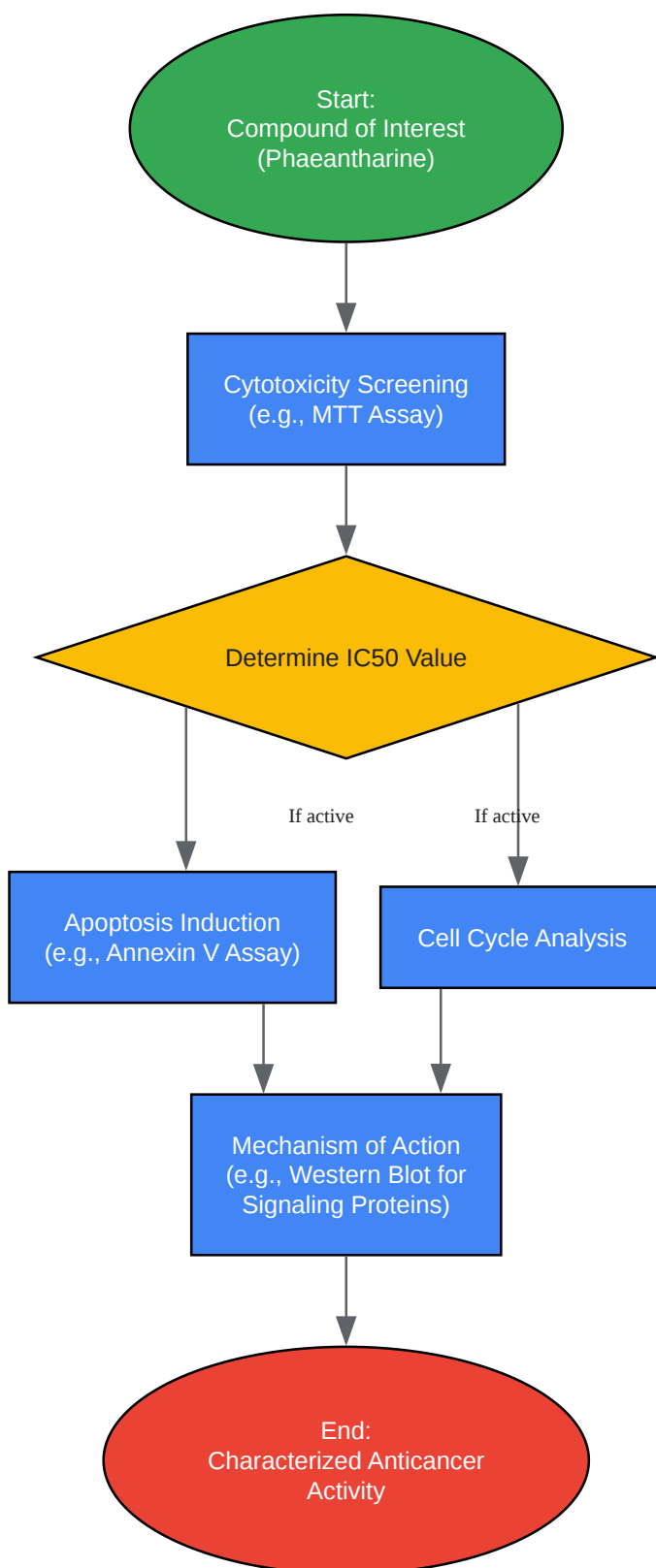
Table 3: Effect of **Phaeantharine** on Cell Cycle Distribution in HeLa Cells

Treatment Concentration (μM)	Duration (h)	Cell Cycle Phase	Percentage of Cells	Citation
0 (Control)	24	G1	59.1%	[1]
6	24	G1	51.0%	[1]
15	24	G1	41.2%	[1]
0 (Control)	24	Sub-G1 (Apoptotic)	Not specified	[1]
6	24	Sub-G1 (Apoptotic)	Increased (dose-dependent)	[1]
15	24	Sub-G1 (Apoptotic)	Increased (dose-dependent)	[1]

Mechanism of Action: Signaling Pathways

Phaeantharine's anticancer activity is linked to its ability to induce apoptosis through the modulation of the PI3K/Akt signaling pathway. In silico studies have shown a strong binding affinity of **Phaeantharine** to the Akt protein.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2] Its inhibition can lead to the activation of downstream apoptotic cascades.





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